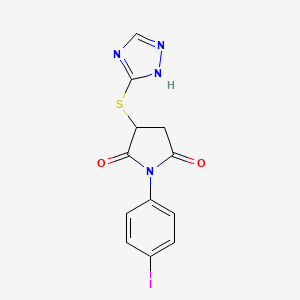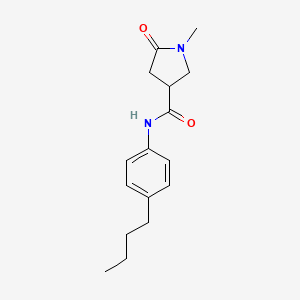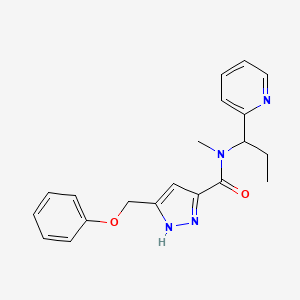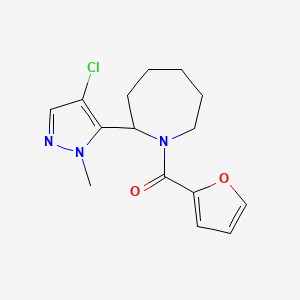![molecular formula C19H31NO4 B5433381 3-[2-(1-adamantyloxy)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B5433381.png)
3-[2-(1-adamantyloxy)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(1-adamantyloxy)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. It is commonly referred to as AOE or AOE-2 and belongs to the class of oxazolidinones. This compound has shown promising results in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of AOE-2 is not fully understood. However, it has been proposed that AOE-2 inhibits the activity of enzymes involved in various metabolic pathways. For example, AOE-2 has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects:
AOE-2 has been shown to have various biochemical and physiological effects. It has been found to decrease the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. AOE-2 has also been shown to modulate the expression of genes involved in inflammation and immune response. In addition, AOE-2 has been found to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
One of the advantages of using AOE-2 in lab experiments is its broad spectrum of activity. AOE-2 has been shown to be effective against various bacterial and viral strains, as well as cancer cells. Another advantage is its low toxicity, which makes it a safer alternative to other antimicrobial and anticancer agents. However, one limitation of using AOE-2 in lab experiments is its high cost, which can be a barrier to its widespread use.
未来方向
There are several future directions for the study of AOE-2. One area of research is the development of new synthetic methods for the production of AOE-2, which could lead to a decrease in its cost. Another area of research is the study of the mechanism of action of AOE-2, which could provide insights into its potential applications in various fields of scientific research. In addition, the development of new formulations of AOE-2 could lead to its use in various medical applications, such as wound healing and drug delivery.
合成方法
The synthesis of AOE-2 involves the reaction of adamantane-1-carboxylic acid with ethylene oxide, followed by the reaction of the resulting product with 2-amino-2-methyl-1-propanol. The final product is obtained by reacting the intermediate with ethyl chloroformate and sodium hydroxide. The synthesis of AOE-2 is a complex process that requires expertise in organic chemistry.
科学研究应用
AOE-2 has been extensively studied for its potential applications in scientific research. It has been shown to possess antimicrobial, antiviral, and anticancer properties. AOE-2 has been found to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In addition, AOE-2 has been studied for its potential anticancer properties and has been found to induce apoptosis in cancer cells.
属性
IUPAC Name |
3-[2-(1-adamantyloxy)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4/c1-4-17(2)18(3,22)20(16(21)24-17)5-6-23-19-10-13-7-14(11-19)9-15(8-13)12-19/h13-15,22H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNDFXKAUYRFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(N(C(=O)O1)CCOC23CC4CC(C2)CC(C4)C3)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-1-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5433300.png)
![6-methoxy-4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}-2H-chromen-2-one](/img/structure/B5433314.png)

![5-(4-methylbenzylidene)-3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433318.png)
![N-bicyclo[2.2.1]hept-2-yl-4-isopropoxybenzamide](/img/structure/B5433330.png)



![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5433362.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5433380.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5433401.png)
![N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-prolinamide hydrochloride](/img/structure/B5433407.png)